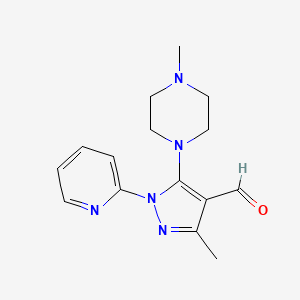
3-Methyl-5-(4-methyl-1-piperazinyl)-1-(2-pyridinyl)-1H-pyrazole-4-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, AldrichCPR, is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a pyridinyl group, a methyl group, and a piperazinyl group, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by functional group modifications to introduce the piperazinyl and pyridinyl substituents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyridinyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: 3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The piperazinyl and pyridinyl groups can enhance its binding affinity and specificity for these targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the piperazinyl group, which may affect its biological activity and chemical reactivity.
5-(4-Methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 3-position, potentially altering its properties.
Uniqueness
3-Methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the piperazinyl and pyridinyl groups, which confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and interaction with various molecular targets, making it a valuable compound for diverse research applications.
Eigenschaften
CAS-Nummer |
713496-52-7 |
|---|---|
Molekularformel |
C15H19N5O |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
3-methyl-5-(4-methylpiperazin-1-yl)-1-pyridin-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H19N5O/c1-12-13(11-21)15(19-9-7-18(2)8-10-19)20(17-12)14-5-3-4-6-16-14/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
WBECHJJHACZWAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C=O)N2CCN(CC2)C)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


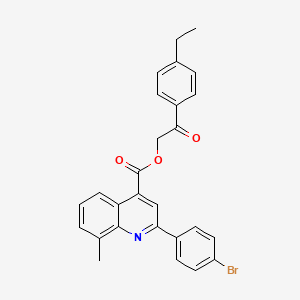
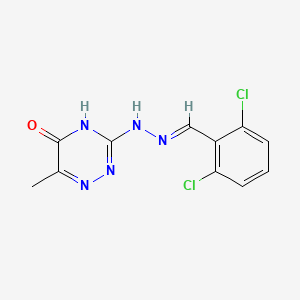
![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045504.png)

![[(3R)-3-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-azaniumylethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-[[(10R,12S)-10,12-dimethyltetradecanoyl]amino]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-3-yl]-3-hydroxypropyl]azanium;diacetate](/img/structure/B12045517.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)
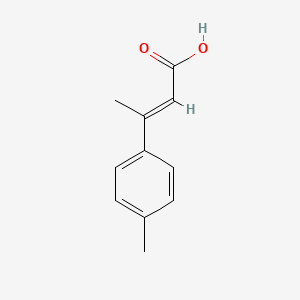
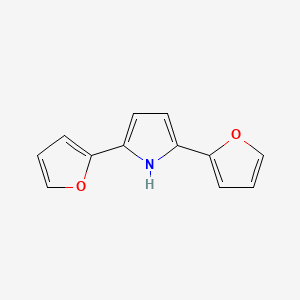
![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)

